molecular formula C10H12O4S B1403268 4-(Ethanesulfonyl)-3-methylbenzoic acid CAS No. 1392466-96-4

4-(Ethanesulfonyl)-3-methylbenzoic acid

Cat. No.: B1403268
CAS No.: 1392466-96-4
M. Wt: 228.27 g/mol
InChI Key: LWFFUGBHIDRGIR-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-3-methylbenzoic acid is a high-value benzoic acid derivative designed for research and development, particularly in pharmaceutical chemistry. This compound features a benzoic acid scaffold substituted with both a methyl group and an ethanesulfonyl moiety. The presence of these distinct functional groups makes it a versatile bifunctional intermediate for constructing more complex molecules . The carboxylic acid group allows for common derivatization such as amide coupling or esterification, while the sulfonamide group can contribute to the metabolic stability and binding affinity of target molecules, a feature seen in various sulfonamide-based compounds . Researchers can explore its potential as a key building block in medicinal chemistry programs, including the synthesis of potential enzyme inhibitors or receptor modulators. As with many specialized benzoic acid derivatives , its applications are primarily found in early-stage research and process development. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethylsulfonyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-15(13,14)9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFFUGBHIDRGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392466-96-4
Record name 4-(ethanesulfonyl)-3-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-3-methylbenzoic acid typically involves the sulfonation of 3-methylbenzoic acid. One common method is the reaction of 3-methylbenzoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethyl-substituted benzoic acids.

    Substitution: Nitro or halogen-substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have investigated the anticancer properties of derivatives of 4-(ethanesulfonyl)-3-methylbenzoic acid. For instance, a group of 4-substituted benzoyltaurinamide derivatives demonstrated significant cytotoxic activity against various cancer cell lines. The findings indicated that certain derivatives induced apoptosis through intrinsic pathways, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves modulation of apoptotic pathways. Specific compounds were shown to upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, which is crucial for developing targeted cancer therapies .

Environmental Applications

Contaminant Identification:
this compound has been noted in studies related to environmental contaminants. Its presence in drinking water sources has raised concerns due to potential adverse health effects. The compound's inclusion in the Contaminant Candidate List (CCL) highlights its relevance in environmental monitoring and regulatory frameworks aimed at safeguarding public health .

Toxicological Studies:
Toxicological assessments have been conducted to evaluate the health risks associated with exposure to this compound. These studies are critical for understanding its environmental fate and potential impacts on human health, particularly concerning water quality standards .

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of this compound involves various chemical reactions that can be optimized for efficiency and yield. Recent patents describe methods that emphasize low-cost raw materials and mild reaction conditions, making large-scale production feasible .

Chemical Characterization:
Characterization techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze the purity and composition of synthesized compounds, ensuring their suitability for intended applications .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity in cancer cell lines; identified mechanisms involving apoptosis regulation .
Study B Environmental ImpactAssessed the presence of the compound in drinking water; highlighted potential health risks .
Study C Synthesis OptimizationDeveloped efficient synthesis methods with improved yields and lower costs .

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The table below compares 4-(Ethanesulfonyl)-3-methylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituents, molecular properties, and functional attributes:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Ethanesulfonyl (C2H5SO2-), 3-methyl C10H12O4S 228.26 High polarity due to sulfonyl and carboxyl groups; potential metabolic stability
4-Bromo-3-methylbenzoic acid Bromo, 3-methyl C8H7BrO2 215.05 Halogenated analog; used as an intermediate in Suzuki couplings
4-Methoxy-3-sulfamoylbenzoic acid Methoxy, sulfamoyl C8H9NO5S 231.22 Sulfonamide group enhances bioavailability; used in antimicrobial agents
3-Methylbenzoic acid 3-methyl C8H8O2 136.15 Benchmark compound with 100% structural similarity score in grouping studies
4-(3-Carboxyphenyl)-3-methylbenzoic acid Biphenyl-carboxyl, 3-methyl C15H12O4 256.25 Biphenyl structure increases rigidity; used in polymer synthesis

Reactivity and Metabolic Behavior

  • Sulfonyl vs.
  • Halogenated Derivatives : 4-Bromo-3-methylbenzoic acid undergoes cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethanesulfonyl group in the target compound may favor nucleophilic substitution or hydrolysis under acidic conditions .
  • Metabolic Stability : The ethanesulfonyl group likely enhances metabolic stability compared to 3-methylbenzoic acid, which is more prone to oxidative metabolism via CYP450 enzymes .

Key Research Findings

  • Structural Similarity Grouping : 3-Methylbenzoic acid serves as a reference compound (100% similarity score) for grouping structurally related benzoic acid derivatives, though the ethanesulfonyl group introduces distinct electronic effects .
  • Analytical Challenges : Quantification of sulfonyl-containing compounds (e.g., this compound) in biological matrices often requires calibration with structurally similar analogs due to the lack of authentic standards .

Biological Activity

4-(Ethanesulfonyl)-3-methylbenzoic acid (CAS No. 1392466-96-4) is a benzoic acid derivative that has garnered interest in various biological and pharmacological studies. This compound is characterized by its sulfonyl group, which may contribute to its biological activity. The following sections summarize the findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14O4S
  • Molecular Weight : 246.29 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with a benzoic acid structure exhibit antimicrobial properties. The presence of the sulfonyl group may enhance this activity by altering membrane permeability or interacting with microbial enzymes.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in various models. This activity could be attributed to the modulation of cytokine production and inhibition of pro-inflammatory pathways.
  • Antioxidant Properties : The potential antioxidant activity of this compound may help in mitigating oxidative stress, which is implicated in numerous chronic diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Signaling Modulation : This compound may influence cell signaling pathways, particularly those related to apoptosis and cell survival, thereby affecting cell proliferation and differentiation.

Research Findings and Case Studies

Recent studies have highlighted the potential of benzoic acid derivatives, including this compound, in various biological contexts:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryReduced cytokine levels in vitro
AntioxidantScavenging free radicals in cell-based assays

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of benzoic acid derivatives, it was found that this compound significantly reduced the production of pro-inflammatory cytokines in human fibroblasts. The compound was tested at varying concentrations (1 µg/mL and 10 µg/mL), demonstrating a dose-dependent response without cytotoxicity at these levels .

Q & A

Basic Question: What synthetic strategies are commonly employed to prepare 4-(Ethanesulfonyl)-3-methylbenzoic acid, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves introducing the ethanesulfonyl group to a 3-methylbenzoic acid precursor. A two-step approach is often used:

Sulfonation : React 3-methylbenzoic acid with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .
Critical conditions include maintaining anhydrous environments to prevent hydrolysis of the sulfonyl chloride and controlling reaction temperature (0–5°C during sulfonation to minimize side reactions) .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:
Discrepancies often arise from variations in crystallinity or impurities. To address this:

  • Standardized Protocols : Use high-purity samples (HPLC ≥98%) and consistent drying methods (e.g., vacuum desiccation for 24 hours).
  • Solubility Testing : Employ a shake-flask method with UV-Vis spectroscopy to quantify solubility in solvents like DMSO, methanol, and water. Compare results with computational predictions (e.g., COSMO-RS) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphic forms that affect solubility .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the ethanesulfonyl group (δ ~3.2 ppm for CH2_2CH3_3) and aromatic protons. 1H^1H-13C^{13}C HSQC helps assign overlapping signals .
  • IR : Strong S=O stretching vibrations near 1350 cm1^{-1} and 1150 cm1^{-1} validate the sulfonyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., [M-H]^- at m/z 243.06) .

Advanced Question: How can researchers design assays to evaluate the bioactivity of this compound in enzyme inhibition studies?

Answer:

  • Target Selection : Prioritize sulfonyl-sensitive enzymes (e.g., carbonic anhydrases or tyrosine phosphatases) based on structural analogs .
  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl phosphate for phosphatases) and monitor inhibition via UV-Vis at 405 nm.
  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) and validate with molecular docking (AutoDock Vina) to predict binding modes .

Basic Question: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: What strategies can mitigate side reactions during the synthesis of this compound derivatives?

Answer:

  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during sulfonation to prevent sulfonic acid formation .
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance reactivity of sulfonyl chlorides and reduce reaction time .
  • Byproduct Analysis : LC-MS monitors intermediates like ethanesulfonic acid, enabling real-time adjustments to stoichiometry .

Basic Question: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
  • Melting Point : Compare observed mp (e.g., 180–182°C) with literature values to detect impurities .

Advanced Question: How does the electronic nature of the ethanesulfonyl group influence the reactivity of this compound in cross-coupling reactions?

Answer:
The sulfonyl group is electron-withdrawing, which:

  • Activates the Aromatic Ring : Enhances electrophilic substitution at the para position.
  • Modifies Reactivity in Pd Catalysis : Suzuki-Miyaura coupling requires optimized bases (e.g., Cs2_2CO3_3) due to reduced electron density. DFT calculations (Gaussian 09) predict charge distribution for reaction planning .

Basic Question: What are the recommended storage conditions to prevent degradation of this compound?

Answer:
Store in amber glass vials under inert gas (argon or nitrogen) at -20°C for long-term stability. For short-term use, refrigeration (4°C) in a desiccator suffices .

Advanced Question: How can computational tools aid in predicting the metabolic pathways of this compound in pharmacological studies?

Answer:

  • Software : Use SwissADME to predict Phase I/II metabolism (e.g., sulfonation or glucuronidation).
  • Docking Studies : Identify cytochrome P450 isoforms (e.g., CYP3A4) likely to metabolize the compound .
  • In Vitro Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Ethanesulfonyl)-3-methylbenzoic acid
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4-(Ethanesulfonyl)-3-methylbenzoic acid

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